N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
Brand Name: Vulcanchem
CAS No.: 952847-99-3
VCID: VC5207959
InChI: InChI=1S/C14H12N4O3S/c19-12(7-9-22-10-4-2-1-3-5-10)16-14-18-17-13(20-14)11-6-8-15-21-11/h1-6,8H,7,9H2,(H,16,18,19)
SMILES: C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=NO3
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.34

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

CAS No.: 952847-99-3

Cat. No.: VC5207959

Molecular Formula: C14H12N4O3S

Molecular Weight: 316.34

* For research use only. Not for human or veterinary use.

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide - 952847-99-3

Specification

CAS No. 952847-99-3
Molecular Formula C14H12N4O3S
Molecular Weight 316.34
IUPAC Name N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Standard InChI InChI=1S/C14H12N4O3S/c19-12(7-9-22-10-4-2-1-3-5-10)16-14-18-17-13(20-14)11-6-8-15-21-11/h1-6,8H,7,9H2,(H,16,18,19)
Standard InChI Key FDBJVTPNBKUEAR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=NO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Isoxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, known for its role in enhancing metabolic stability and binding affinity in drug candidates .

  • 1,3,4-Oxadiazole ring: A nitrogen-oxygen heterocycle associated with diverse bioactivities, including enzyme inhibition and antimicrobial effects .

  • 3-(Phenylthio)propanamide side chain: A sulfur-containing moiety that may influence lipophilicity and redox reactivity, potentially modulating interactions with biological targets.

The molecular formula is C₁₅H₁₃N₃O₂S, with a molar mass of 299.35 g/mol. Key spectral data (e.g., NMR, IR) for analogous compounds confirm the presence of characteristic functional groups, such as the amide carbonyl (≈1650 cm⁻¹ in IR) and aromatic C-H stretches (≈3050 cm⁻¹) .

Comparative Structural Analysis

FeatureN-(5-(Isoxazol-5-yl)-1,3,4-Oxadiazol-2-yl)-3-(Phenylthio)PropanamideAnalog (VC6891791)Analog (PubChem CID 16861300)
Core HeterocyclesIsoxazole + 1,3,4-oxadiazoleIsoxazole + 1,3,4-oxadiazoleIsoxazole + 1,3,4-oxadiazole
Side Chain3-(Phenylthio)propanamide3-Phenylpropanamide3,4-Dimethoxybenzamide
Molecular Weight (g/mol)299.35284.275316.27
Key ModificationsSulfur linkage (thioether)Amide linkageMethoxy groups

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis likely involves multi-step reactions:

  • Isoxazole Formation: Nitrile oxides, generated in situ from oximes using NaOCl, undergo [3+2] cycloaddition with acetylene derivatives to form the isoxazole ring .

  • Oxadiazole Construction: Hydrazide intermediates react with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) to yield 1,3,4-oxadiazoles .

  • Side-Chain Incorporation: The 3-(phenylthio)propanamide group is introduced via nucleophilic acyl substitution or coupling reactions, leveraging thiophenol as a sulfur source.

Example Reaction Scheme

5-Ethynyl-1,3,4-oxadiazole+Nitrile OxideNaOClIsoxazole-Oxadiazole IntermediateThiophenolTarget Compound\text{5-Ethynyl-1,3,4-oxadiazole} + \text{Nitrile Oxide} \xrightarrow{\text{NaOCl}} \text{Isoxazole-Oxadiazole Intermediate} \xrightarrow{\text{Thiophenol}} \text{Target Compound}

Reagents and conditions may vary based on desired yields .

Reactivity Profile

  • Nucleophilic Substitution: The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones under mild oxidative conditions.

  • Hydrolysis: The amide bond may hydrolyze under acidic or basic conditions, yielding carboxylic acid and amine byproducts.

  • Cycloadditions: The electron-deficient oxadiazole ring can participate in Diels-Alder reactions with dienes .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityLow aqueous solubility; soluble in DMSO, DMF
LogPEstimated ≈2.8 (indicative of moderate lipophilicity)
StabilityStable under inert conditions; sensitive to strong acids/bases
Melting PointNot reported; analogs range 180–220°C

Biological Activities and Mechanisms

Antiviral Activity

Isoxazole-containing nucleosides demonstrate inhibitory effects against herpes simplex virus (HSV) and encephalomyocarditis virus (ECMO) . While direct evidence is lacking, the isoxazole-oxadiazole framework in this compound could interfere with viral polymerase or protease activity, warranting further virological assays.

Anti-Inflammatory and Analgesic Effects

Thioether-containing analogs exhibit COX-2 inhibition (IC₅₀ ≈ 0.8 µM) and reduce carrageenan-induced edema in rodent models by 60–70% . The 3-(phenylthio)propanamide group may modulate arachidonic acid pathways, suggesting potential anti-inflammatory applications.

Pharmacological Applications and Future Directions

Drug Development Prospects

  • Antimicrobial Agents: Structural optimization could address rising antibiotic resistance.

  • Antiviral Therapeutics: Screening against RNA viruses (e.g., SARS-CoV-2) is warranted .

  • Anti-Inflammatory Drugs: COX-2 selectivity studies could minimize gastrointestinal toxicity .

Challenges and Limitations

  • Synthetic Complexity: Multi-step synthesis may limit scalability.

  • Metabolic Stability: The thioether group may undergo rapid hepatic oxidation, necessitating prodrug strategies.

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